molecular formula C14H15F3O3 B1360771 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone CAS No. 898786-59-9

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone

Cat. No.: B1360771
CAS No.: 898786-59-9
M. Wt: 288.26 g/mol
InChI Key: FYWAQQNRYZMIPU-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone is an organic compound that features a 1,3-dioxane ring and a trifluoromethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, PDC

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone involves its interaction with various molecular targets and pathways. The compound’s acetal group can undergo hydrolysis under acidic conditions, releasing the corresponding carbonyl compound and 1,3-propanediol . Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone is unique due to the combination of the 1,3-dioxane ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-10(3-5-11)12(18)6-7-13-19-8-1-9-20-13/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWAQQNRYZMIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645946
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-59-9
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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